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For Researchers, Scientists, and Drug Development Professionals

Introduction
AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1, encoded

by the SCN1A gene.[1][2][3] Nav1.1 channels are predominantly expressed in fast-spiking

GABAergic interneurons, where they play a pivotal role in the generation and propagation of

action potentials.[1][2][3] By specifically targeting Nav1.1, AA43279 serves as a critical tool for

elucidating the function of these channels and interneurons in neuronal circuitry and in disease

states like epilepsy.

Mechanism of Action
AA43279 potentiates Nav1.1-mediated currents primarily by impairing the fast inactivation

kinetics of the channel.[1][2] This mechanism results in a prolonged influx of sodium ions during

depolarization, leading to an increase in the excitability of neurons that express Nav1.1

channels.

Applications
In Vitro Electrophysiology: Characterization of Nav1.1 channel function in heterologous

expression systems such as HEK-293 cells.
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Ex Vivo Brain Slice Electrophysiology: Investigation of the impact of Nav1.1 activation on the

excitability of specific neuronal populations, including fast-spiking interneurons, and the

resulting effects on synaptic transmission.[1][2]

Drug Discovery: A valuable compound for screening and characterizing novel modulators of

Nav1.1.

Disease Modeling: A tool to explore the potential therapeutic benefits of Nav1.1 activation in

models of neurological disorders where Nav1.1 function is compromised, for instance, in

Dravet syndrome.[4]

Quantitative Data
The following tables summarize the key quantitative data for AA43279 based on in vitro

electrophysiological studies.

Table 1: In Vitro Efficacy and Selectivity of AA43279 on Human Nav Channels

Channel Subtype EC50 (µM)
Maximal Response (fold
increase over baseline)

Nav1.1 9.5 2.6

Nav1.2 22.8 1.5

Nav1.4 14.4 2.1

Nav1.5 11.6 1.8

Nav1.6 Not Determined Not Determined

Nav1.7 Not Determined Not Determined

Data derived from Frederiksen et al., 2017.

Table 2: Effects of AA43279 on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in

Hippocampal Pyramidal Neurons
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Parameter Control AA43279 (30 µM)

sIPSC Frequency Baseline Significantly Increased

sIPSC Amplitude Baseline Significantly Increased

Data derived from Frederiksen et al., 2017.

Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells
Expressing Human Nav1.1
This protocol details the methodology for measuring the effects of AA43279 on Nav1.1 currents

in a heterologous expression system.

Materials:

HEK-293 cells

Plasmid DNA for human Nav1.1 and a fluorescent reporter (e.g., GFP)

Standard cell culture reagents (DMEM, FBS, penicillin/streptomycin)

Transfection reagent

Glass coverslips

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust

pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust

pH to 7.2 with CsOH.
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Procedure:

Cell Culture and Transfection:

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1%

penicillin/streptomycin at 37°C and 5% CO₂.

Co-transfect cells with plasmids for human Nav1.1 and GFP using a suitable lipid-based

transfection reagent according to the manufacturer's protocol.

24 hours post-transfection, plate the cells onto glass coverslips for recording.

Electrophysiological Recording:

Place a coverslip in the recording chamber and perfuse with external solution.

Identify transfected cells by GFP fluorescence.

Using a borosilicate glass pipette (2-4 MΩ resistance) filled with internal solution,

approach a cell and form a giga-ohm seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a potential of -120 mV.

Apply a depolarizing voltage step to -10 mV to elicit Nav1.1 currents.

Record baseline currents for a stable period.

Perfuse the chamber with the external solution containing the desired concentration of

AA43279.

After the drug effect has stabilized, record the currents again to determine the potentiation.

Current-Clamp Recordings from Fast-Spiking
Interneurons in Acute Rat Hippocampal Slices
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This protocol describes how to assess the effect of AA43279 on the firing properties of fast-

spiking interneurons.

Materials:

Young adult Sprague-Dawley rats (P21-P30)

Vibratome

Slicing and recording chambers

Patch-clamp setup with IR-DIC optics

Solutions:

Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5

CaCl₂, 10 D-Glucose.

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25

NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-Glucose.

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-

ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH. Continuously bubble all

solutions with 95% O₂ / 5% CO₂.

Procedure:

Slice Preparation:

Anesthetize the rat and perform transcardial perfusion with ice-cold cutting solution.

Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal

slices in ice-cold cutting solution using a vibratome.

Transfer slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes, then

maintain them at room temperature.

Electrophysiological Recording:
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Transfer a slice to the recording chamber and perfuse with aCSF at room temperature or a

more physiological temperature.

Using IR-DIC microscopy, identify putative fast-spiking interneurons in the CA1 region

based on their morphology and location.

Establish a whole-cell recording in current-clamp mode.

Inject a series of hyperpolarizing and depolarizing current steps (e.g., 500 ms duration,

from -100 pA to +500 pA in 50 pA increments) to characterize the neuron's firing pattern.

After obtaining a stable baseline recording, perfuse the slice with aCSF containing

AA43279.

Repeat the current injection protocol to assess changes in firing frequency and other

action potential parameters.

Voltage-Clamp Recordings of sIPSCs in CA1 Pyramidal
Neurons
This protocol is designed to measure the impact of AA43279 on GABAergic synaptic

transmission.

Materials and Solutions:

Same as for the current-clamp protocol, with the exception of the internal solution.

Internal (Pipette) Solution for sIPSC recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2

Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

Pharmacological agents to block excitatory currents (e.g., 20 µM CNQX and 50 µM APV).

Procedure:

Slice Preparation: Follow the same procedure as for current-clamp recordings.

Electrophysiological Recording:
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Identify CA1 pyramidal neurons for recording.

Establish a whole-cell recording in voltage-clamp mode.

Hold the neuron at a membrane potential of -70 mV.

To isolate GABAergic sIPSCs, add CNQX and APV to the perfusing aCSF to block

AMPA/kainate and NMDA receptors, respectively.

Record a stable baseline of sIPSC activity for several minutes.

Apply AA43279 via the perfusion system.

Record sIPSCs in the presence of AA43279 to analyze changes in their frequency and

amplitude.

Visualizations
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Caption: Proposed signaling pathway for the action of AA43279.
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Caption: General experimental workflow for electrophysiological characterization of AA43279.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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